1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Overview
Description
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate aniline derivatives with chloroacetyl chloride, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate large-scale synthesis. The exact industrial methods can vary depending on the specific requirements and available technologies.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with different nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares a similar quinoline core structure but lacks the benzyl and nitrile groups.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with hydroxyl groups, known for their biological activities.
Pyrazoloquinolines: Compounds with a fused pyrazole ring, exhibiting diverse pharmacological properties.
Uniqueness
1-Benzyl-6-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. The nitrile group adds further versatility, allowing for additional chemical modifications and functionalization.
Properties
CAS No. |
89479-58-3 |
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Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
1-benzyl-6-chloro-2-oxoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-15-6-7-16-13(9-15)8-14(10-19)17(21)20(16)11-12-4-2-1-3-5-12/h1-9H,11H2 |
InChI Key |
KFAFZRIYBFGDBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C=C(C2=O)C#N |
Origin of Product |
United States |
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